molecular formula C7H16ClNO B15055137 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride

Cat. No.: B15055137
M. Wt: 165.66 g/mol
InChI Key: NHBUGYVSDOFDNN-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride typically involves the reaction of pyrrolidine with propionaldehyde, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:

    Step 1: Condensation of pyrrolidine with propionaldehyde in the presence of a catalyst.

    Step 2: Reduction of the resulting imine to form 1-(Pyrrolidin-3-yl)propan-1-ol using a reducing agent such as sodium borohydride.

    Step 3: Formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to modify the pyrrolidine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 1-(Pyrrolidin-3-yl)propan-1-one.

    Reduction: Formation of various reduced derivatives of the pyrrolidine ring.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyrrolidin-1-yl)propan-1-ol
  • 1-(3-Hydroxypropyl)pyrrolidine
  • 1-Pyrrolidinepropanol

Uniqueness

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Overview

1-(Pyrrolidin-3-yl)propan-1-ol hydrochloride is a chemical compound characterized by its unique structural properties, including a pyrrolidine ring and a hydroxyl group attached to a propyl chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. Its molecular formula is C_7H_16ClN_1O, with a molecular weight of approximately 151.66 g/mol.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors or modulators of enzymatic activity, influencing critical biochemical pathways. For instance, studies suggest that such compounds may modulate neurotransmitter systems, which could have implications for treating neurological disorders.

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects in treating conditions such as epilepsy and other central nervous system (CNS) disorders. Notably, similar pyrrolidine derivatives have shown broad-spectrum antiseizure activity across various in vivo models, indicating a potential for further development as an anticonvulsant agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride Pyrrolidine ring with propylamine chainActs as an inhibitor or activator depending on target
1-(2S)-Pyrrolidin-2-ylpropan-1-ol;hydrochloride Chiral center at the pyrrolidine ringUsed as a chiral building block in organic synthesis
3-(Morpholin-1-yl)propan-1-amine Morpholine ring instead of pyrrolidineDifferent functional properties due to oxygen presence

Neuropharmacological Studies

Recent research has highlighted the role of pyrrolidine derivatives in modulating neurotransmitter systems. For example, the compound AS-1, which shares structural similarities with this compound, has been identified as a potent modulator of the EAAT2 glutamate transporter. This modulation enhances glutamate uptake and demonstrates significant antiseizure activity in various mouse models .

Antibacterial Activity

While primarily studied for CNS applications, some derivatives of pyrrolidine have also shown antibacterial properties. For instance, studies have demonstrated that certain pyrrolidine-based compounds exhibit inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of biological activity .

Properties

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

1-pyrrolidin-3-ylpropan-1-ol;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-2-7(9)6-3-4-8-5-6;/h6-9H,2-5H2,1H3;1H

InChI Key

NHBUGYVSDOFDNN-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCNC1)O.Cl

Origin of Product

United States

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